3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

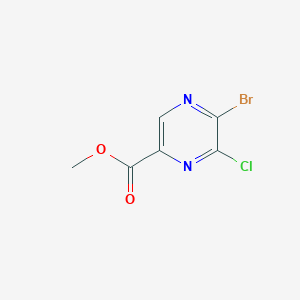

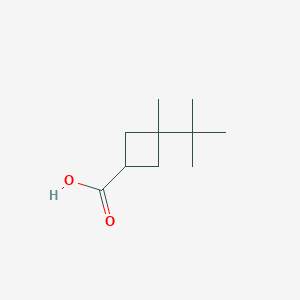

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2169509-23-1 . It has a molecular weight of 170.25 and its IUPAC name is 3-(tert-butyl)-3-methylcyclobutane-1-carboxylic acid . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is 1S/C10H18O2/c1-9(2,3)10(4)5-7(6-10)8(11)12/h7H,5-6H2,1-4H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is a powder . It has a molecular weight of 170.25 . It is typically stored at 4 degrees Celsius .Scientific Research Applications

Application in Synthesis and Material Sciences

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is explored in the context of synthesizing biologically active compounds and materials science applications. In a study, this compound was used in the continuous photo flow synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative. This process involved optimizing reaction conditions and modifying the photo flow reaction system, ultimately producing a compound with high deuterium content. This synthesized product has significant applications in nonclinical and clinical pharmacokinetic studies for internal standards of drug candidate compounds (Yamashita, Nishikawa, & Kawamoto, 2019).

Reactivity Studies with Germanium(II)

The reactivity of N-Heterocyclic Carbene (NHC) complexes of GeR2, where R can be various substituents including tert-butyl, has been studied. These complexes showed interesting reactivity towards various chemicals like 2,3-dimethylbutadiene, orthoquinone, and pivalic acid, indicating potential applications in various organic reactions and material science (Rupar, Staroverov, & Baines, 2010).

Involvement in Ester and Formyl Group Reactions

A study involving methyl 3-formylcyclobutene-3-carboxylate, synthesized from commercially available cyclobutane-1,1-dicarboxylic acid, confirmed theoretical predictions about the thermodynamics of certain electrocyclic reactions. This highlights the importance of compounds like 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid in understanding and controlling such reactions (Niwayama & Houk, 1992).

Use in Synthesis of Furan Derivatives

Tert-butyl acetothioacetate, an intermediate in the synthesis of various compounds including furan derivatives, has been studied. This research offers insights into the process of synthesizing complex organic molecules where tert-butyl groups play a critical role in stabilizing reactive intermediates (Fox & Ley, 2003).

Catalysis in Ring-Closing Reactions

The compound has been investigated in the context of catalysis, particularly in asymmetric ring-closing reactions. This area of research is crucial for developing new methods in organic synthesis, where precise control over molecular architecture is required (Tsang et al., 2003).

Safety and Hazards

properties

IUPAC Name |

3-tert-butyl-3-methylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2,3)10(4)5-7(6-10)8(11)12/h7H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSRZYYQNWQSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B2718242.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)

![4-ethoxy-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718246.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)

![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)

![5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2718254.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718255.png)